REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=O)=[C:6](F)[C:5]([F:11])=[CH:4][CH:3]=1.[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][SH:14]>>[Br:1][C:2]1[C:7]2[CH:8]=[C:13]([C:12]([O:16][CH3:17])=[O:15])[S:14][C:6]=2[C:5]([F:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=C1C=O)F)F
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=2SC(=CC21)C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |